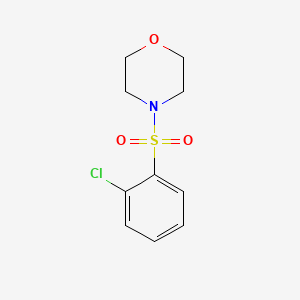

4-(2-Chlorobenzenesulfonyl)morpholine

Description

4-(2-Chlorobenzenesulfonyl)morpholine is an organic compound that belongs to the class of sulfonyl morpholines It is characterized by the presence of a morpholine ring substituted with a 2-chlorobenzenesulfonyl group

Properties

IUPAC Name |

4-(2-chlorophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLMBTSOOSWQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chlorobenzenesulfonyl group can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonyl group can be involved in redox reactions, leading to the formation of sulfoxides or sulfones.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic substitution: Products include azides, nitriles, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Coupling reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-(2-Chlorobenzenesulfonyl)morpholine has several applications in scientific research:

Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.

Materials science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Chemical biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Industrial chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzenesulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chlorobenzenesulfonyl)morpholine

- 4-(2-Bromobenzenesulfonyl)morpholine

- 4-(2-Methylbenzenesulfonyl)morpholine

Uniqueness

4-(2-Chlorobenzenesulfonyl)morpholine is unique due to the presence of the 2-chlorobenzenesulfonyl group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and the ability to participate in coupling reactions. This makes it a valuable compound for various synthetic applications .

Biological Activity

4-(2-Chlorobenzenesulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The chemical formula for this compound is C10H12ClNO2S, and its structure can be summarized as follows:

- Morpholine Ring : A six-membered ring containing both nitrogen and oxygen.

- Chlorobenzenesulfonyl Group : A sulfonyl group attached to a chlorinated benzene ring, which enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially leading to reduced cell proliferation and induction of apoptosis in cancer cells.

- Receptor Modulation : By binding to certain receptors, it can modulate their activity, influencing various physiological responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Proliferation Inhibition : The compound has been tested on various cancer cell lines, demonstrating a capacity to inhibit proliferation effectively.

- Induction of Apoptosis : It has been observed to induce programmed cell death in cancer cells, which is crucial for the development of novel anticancer therapies.

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial properties. Preliminary studies indicate:

- Broad-Spectrum Antibacterial Effects : Testing against various bacterial strains has shown promising results, warranting further exploration into its use as an antibacterial agent.

Data Tables

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | HepG2 (Liver Cancer) | 5.0 | Induction of apoptosis |

| Anticancer Activity | MDA-MB-436 (Breast Cancer) | 7.5 | Cell cycle arrest |

| Antimicrobial Activity | Staphylococcus aureus | 10.0 | Bacterial growth inhibition |

Case Studies

-

Study on HepG2 Cells :

- Researchers assessed the effects of this compound on HepG2 liver cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

-

Breast Cancer Cell Lines :

- In studies involving MDA-MB-436 breast cancer cells, the compound was found to induce cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent against aggressive breast cancers.

-

Antibacterial Testing :

- A series of antimicrobial assays were conducted against common pathogens such as E. coli and S. aureus. The compound demonstrated effective inhibition at concentrations comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.